

# A Technical Guide to 6-Methylquinoxaline-2,3(1H,4H)-dione

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1,4-Dihydro-6-methylquinoxaline-2,3-dione

**Cat. No.:** B1293492

[Get Quote](#)

**Audience:** Researchers, scientists, and drug development professionals.

**Core Topic:** An in-depth examination of 6-Methylquinoxaline-2,3(1H,4H)-dione, a heterocyclic compound belonging to the quinoxalinedione class. This document covers its chemical identity, synthesis, biological significance as a pharmacophore, and detailed experimental protocols for its study.

## Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-methyl-1,4-dihydroquinoxaline-2,3-dione or 6-methylquinoxaline-2,3(1H,4H)-dione.<sup>[1][2][3]</sup> It is a polycyclic aromatic compound featuring a benzene ring fused to a pyrazine ring, with ketone groups at positions 2 and 3.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and use in experimental settings.

| Property                    | Value                                                                           | Reference(s) |
|-----------------------------|---------------------------------------------------------------------------------|--------------|
| IUPAC Name                  | 6-methyl-1,4-dihydroquinoxaline-2,3-dione                                       | [1]          |
| Synonyms                    | 1,4-Dihydro-6-methylquinoxaline-2,3-dione;<br>2,3-Dihydroxy-6-methylquinoxaline | [2][4]       |
| CAS Number                  | 6309-61-1                                                                       | [1][5]       |
| Molecular Formula           | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>                     | [1][5]       |
| Molecular Weight            | 176.17 g/mol                                                                    | [5][6]       |
| Appearance                  | White to off-white solid/powder                                                 | [6]          |
| Melting Point               | >300 °C (decomposes)                                                            | [7]          |
| <sup>13</sup> C NMR Spectra | Referenced in SpectraBase (A. Hardt, W. Bremser BASF 1981)                      | [1]          |
| Mass Spectrometry           | GC-MS data available in NIST Mass Spectrometry Data Center                      | [1]          |
| IR Spectra                  | FTIR data available in SpectraBase (Bruker IFS 112, KBr-Pellet)                 | [1]          |

## Biological Significance and Mechanism of Action

Quinoxalinediones are a well-established class of compounds in medicinal chemistry, primarily recognized for their activity as antagonists of ionotropic glutamate receptors, specifically the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[\[7\]](#) Overstimulation of these receptors is implicated in excitotoxicity, a pathological process involved in various neurological disorders.[\[8\]](#)

As competitive antagonists, these compounds bind to the glutamate binding site on the AMPA receptor, preventing the binding of the endogenous agonist, glutamate.<sup>[9]</sup> This action blocks the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.<sup>[9][10]</sup> This mechanism makes them promising candidates for developing treatments for conditions like epilepsy, pain, and other neurodegenerative disorders.<sup>[8][11]</sup>

Beyond neuroactivity, various quinoxaline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.<sup>[11][12][13][14]</sup>

## Signaling Pathway: AMPA Receptor Antagonism

The following diagram illustrates the mechanism by which a quinoxalinedione derivative blocks glutamatergic neurotransmission at the AMPA receptor.



[Click to download full resolution via product page](#)

AMPA receptor antagonism by 6-methylquinoxaline-2,3-dione.

## Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of 6-methylquinoxaline-2,3(1H,4H)-dione.

## Synthesis Workflow

The most common and direct method for synthesizing quinoxaline-2,3-diones is the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[15][16] For the target compound, 4-methyl-1,2-phenylenediamine is used as the starting material.



[Click to download full resolution via product page](#)

Workflow for the synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione.

Protocol: Synthesis by Cyclocondensation[15][16]

- **Reactant Preparation:** In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable volume of aqueous hydrochloric acid (e.g., 4M HCl).
- **Addition:** To this solution, add oxalic acid dihydrate (1.1 eq).
- **Reaction:** Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to facilitate precipitation.
- **Purification:** Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol or ethyl acetate to remove unreacted starting materials and impurities.

- Drying: Dry the resulting solid under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione as a solid product. Further purification can be achieved by recrystallization if necessary.

## Protocol: In Vitro Antimicrobial Susceptibility Testing

Quinoxaline derivatives are known for their antimicrobial properties.[14] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

### Materials:

- 6-methylquinoxaline-2,3(1H,4H)-dione
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*, *C. albicans*)
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)
- Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
- Spectrophotometer or microplate reader

### Procedure:[14]

- Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
- Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
- Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.

- Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

## Protocol: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

### 1. High-Performance Liquid Chromatography (HPLC)[10]

- Purpose: To assess purity and monitor reaction progress.
- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm and 280 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL and filter through a 0.45  $\mu$ m syringe filter.

### 2. Mass Spectrometry (MS)[10]

- Purpose: To confirm the molecular weight and aid in structural elucidation.
- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode.

- Analysis: Determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion (e.g.,  $[M+H]^+$  or  $[M-H]^-$ ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: Definitive structural elucidation.
- Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d<sub>6</sub>). Record <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra to identify the chemical environment of all protons and carbons in the molecule.

## Summary of Biological Activity Data for Related Compounds

While specific quantitative bioactivity data for 6-methylquinoxaline-2,3(1H,4H)-dione is not widely published, data for structurally related AMPA receptor antagonists provide valuable context for its potential efficacy.

| Compound Name                                                        | Receptor Affinity / Activity                      | Reference(s) |
|----------------------------------------------------------------------|---------------------------------------------------|--------------|
| YM90K (6-(1H-Imidazol-1-yl)-7-nitroquinoxaline-2,3-dione)            | AMPA Receptor Antagonist ( $K_i = 0.084 \mu M$ )  | [17]         |
| NBQX (2,3-Dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline)             | AMPA Receptor Antagonist ( $K_i = 0.060 \mu M$ )  | [17]         |
| DNQX (6,7-Dinitroquinoxaline-2,3-dione)                              | Potent non-NMDA receptor antagonist               | [16]         |
| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione)                          | Potent and selective non-NMDA iGluR antagonist    | [16]         |
| 4d (1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one) | AMPA Receptor Affinity ( $IC_{50} = 0.83 \mu M$ ) | [18]         |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,4-Dihydro-6-methylquinoxaline-2,3-dione | C9H8N2O2 | CID 73225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 6309-61-1,1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE | lookchem [lookchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 6-Methylquinoxaline-2,3(1H,4H)-dione - CAS:6309-61-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. guidechem.com [guidechem.com]
- 7. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 8. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 6-Methylquinoxaline-2,3(1H,4H)-dione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293492#1-4-dihydro-6-methylquinoxaline-2-3-dione-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)